Differential Enzyme Inhibition: Carbonic Anhydrase II (CA II) Activity Compared to Related Targets
2-(1-Phenylethylidene)malononitrile demonstrates selective enzyme inhibition, showing moderate activity against human Carbonic Anhydrase II (CA II) with an IC50 of 200 nM [1]. In comparison, it is less potent against the structurally distinct enzyme human placental alkaline phosphatase, where the IC50 exceeds 10,000,000 nM [2]. This stark 50,000-fold difference in potency highlights its target selectivity within a panel of relevant enzymes.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 200 nM (against human Carbonic Anhydrase II) |
| Comparator Or Baseline | >10,000,000 nM (against human placental alkaline phosphatase) |
| Quantified Difference | >50,000-fold difference in potency |
| Conditions | Assays: CO2 hydration catalyzed by human erythrocytes (CA II); 10 mM p-nitrophenyl phosphate as substrate (Alkaline Phosphatase) |
Why This Matters
This quantitative selectivity profile directs procurement toward specific biological research applications, such as CA II inhibition studies, and away from unrelated phosphatase assays.
- [1] BindingDB. (n.d.). Entry BDBM50405802 (CHEMBL5278951) for 2-(1-Phenylethylidene)malononitrile. Affinity Data: IC50=200nM for human carbonic anhydrase II. View Source
- [2] BindingDB. (n.d.). Entry BDBM50404869 (CHEMBL165564) for 2-(1-Phenylethylidene)malononitrile. Affinity Data: IC50=1.00E+7nM for human placental alkaline phosphatase. View Source
